molecular formula C14H25N3O6S B1329971 Glutathione diethyl ester CAS No. 97451-40-6

Glutathione diethyl ester

Cat. No.: B1329971
CAS No.: 97451-40-6
M. Wt: 363.43 g/mol
InChI Key: IYXATRBAHYMOQL-UWVGGRQHSA-N
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Description

Glutathione diethyl ester is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is synthesized by esterifying the carboxyl groups of glutathione with ethanol. This compound is known for its enhanced cell permeability compared to glutathione, making it a valuable compound in various scientific and medical applications.

Scientific Research Applications

Glutathione diethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reducing agent and in redox reactions.

    Biology: Enhances the intracellular levels of glutathione, aiding in studies related to oxidative stress and cellular detoxification.

    Medicine: Investigated for its potential in treating conditions related to oxidative stress, such as neurodegenerative diseases and liver disorders.

    Industry: Used in the formulation of skincare products due to its antioxidant properties.

Mechanism of Action

Target of Action

Glutathione Diethyl Ester (GDEE) is a derivative of Glutathione (GSH), a tripeptide that plays crucial roles in cells . GSH participates in leukotriene synthesis and acts as a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process . GDEE, being a hydrophilic derivative of GSH, blocks angiogenesis and cancer growth .

Mode of Action

GDEE, like GSH, is involved in the non-enzymatic antioxidant defense system . It reacts with free radicals of different nature by H transfer . The reaction yields an S-centered radical, except for its reaction with ·OH, which yields a wide product distribution . This explains the formation of C-centered radicals experimentally observed .

Biochemical Pathways

GSH, from which GDEE is derived, is involved in several metabolic pathways and protective mechanisms . It is the major non-protein low molecular weight antioxidant and the most important cellular thiol reducing agent . GSH biosynthesis occurs in the cytosol from its constituent amino acids . It is present in important cellular districts like mitochondria and nucleus, indicating its central role in several metabolic pathways .

Pharmacokinetics

It is known that gdee is more efficiently transported into human cells than the corresponding monoethyl ester . This suggests that GDEE could be used for decreasing oxidative stress and toxicity .

Result of Action

GDEE has been found to have a profound effect on reducing the amount of melanin and intracellular tyrosinase activity . This suggests that GDEE could be developed as a safe and efficient agent for the treatment of hyperpigmentation skin disorders .

Action Environment

The action of GDEE, like that of GSH, can be influenced by environmental factors. For example, the presence of oxygen in the atmosphere could have influenced the evolution of GSH . Furthermore, the enriched GSH transporters in the blood-brain barrier have been effectively employed for the design of brain-targeting prodrugs and brain drug delivery systems .

Safety and Hazards

The safety data sheet suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The GSH-peptidomimetic that draws most attention is γ-glutamyl cysteinyl phenyl glycyl diethyl ester or TER199, also known as TLK199, a selective inhibitor of glutathione transferase P1-1. It acts on MAPK signaling pathway by disrupting JNK:GSTP1 protein-protein interaction, hence activating the kinase cascade . Esterification of the molecule has been an effective means to address this issue. Esterification turns GSH into a more hydrophobic monocarboxylic acid molecule or a noncarboxylic acid molecule. Both monoester (monomethyl, monoethyl, monoisopropyl esters) and diester (diethyl ester) of GSH have been studied .

Biochemical Analysis

Biochemical Properties

Glutathione diethyl ester interacts with various enzymes, proteins, and other biomolecules. It is involved in the glutathione-glutathione disulfide (GSH-GSSG) cycle, facilitated by enzymes like glutathione peroxidase (GPx) and glutathione reductase (GR). This cycle aids in detoxification processes and mitigates oxidative damage and inflammation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by maintaining redox homeostasis and detoxifying xenobiotics . It also regulates metal homeostasis and supports autophagy, apoptosis, and ferroptosis, playing a fundamental role in neuroprotection .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is rapidly converted to the glutathione monoethyl ester by human cells, which then increases intracellular levels of the monoester .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found that no matter which freezing temperature (-20°C or -80°C) was used for storing the samples, the concentration of total glutathione was quite consistent over the course of the study .

Metabolic Pathways

This compound is involved in several metabolic pathways. It participates in the glutathione-glutathione disulfide (GSH-GSSG) cycle, which is facilitated by enzymes like glutathione peroxidase (GPx) and glutathione reductase (GR) .

Transport and Distribution

This compound is transported and distributed within cells and tissues effectively. Human cells transport this compound much more effectively than the corresponding monoethyl ester .

Subcellular Localization

Glutathione, from which it is derived, is known to be crucial for cellular health across various organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glutathione diethyl ester typically involves the esterification of glutathione with ethanol under acidic conditions. The process can be summarized as follows:

    Starting Material: Glutathione.

    Reagent: Ethanol.

    Catalyst: Acidic catalyst such as para-toluene sulfonic acid or boron trifluoride diethyl etherate.

    Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large-scale Reactors: To accommodate the increased volume of reactants.

    Continuous Stirring: To ensure uniform mixing and reaction efficiency.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Glutathione diethyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form glutathione disulfide diethyl ester.

    Reduction: It can be reduced back to glutathione.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Glutathione disulfide diethyl ester.

    Reduction: Glutathione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Glutathione Monoethyl Ester: Similar in structure but with only one esterified carboxyl group.

    Glutathione: The parent compound, less cell-permeable compared to its esterified derivatives.

    Glutathione Monoisopropyl Ester: Another esterified derivative with different cell permeability and stability properties.

Uniqueness: Glutathione diethyl ester is unique due to its enhanced cell permeability, making it more effective in increasing intracellular glutathione levels compared to other derivatives. This property makes it particularly valuable in research and therapeutic applications where efficient delivery of glutathione is crucial.

Properties

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O6S/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXATRBAHYMOQL-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80242981
Record name Glutathione diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97451-40-6
Record name Glutathione diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097451406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutathione diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential therapeutic benefits of increasing intracellular glutathione levels using glutathione diethyl ester?

A2: Glutathione is a potent antioxidant, playing a crucial role in protecting cells from oxidative stress and damage caused by reactive oxygen species []. Increasing intracellular glutathione levels using this compound could be beneficial in preventing oxidative stress, mitigating certain toxicities, and treating glutathione deficiency []. For example, research suggests that this compound can protect auditory hair cells from cisplatin-induced damage, likely due to its ability to bolster the cochlea's antioxidant system [].

Q2: Beyond its role as a glutathione delivery system, does this compound exhibit any other mechanisms of action?

A3: Research indicates that this compound, or more specifically its breakdown product, plays a role in protein modification. One study highlighted its potential in reversing presbyopia, an age-related decline in lens elasticity []. The study demonstrated that treatment with a compound possessing both lysine acetylation and disulfide reduction properties, similar to those exhibited by this compound's breakdown product, increased the solubility of water-insoluble proteins from aged human lenses []. This effect was attributed to the compound's ability to acetylate lysine residues and reduce disulfide bonds within the proteins, leading to increased solubility and reduced lens stiffness [].

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